3-(1-Methylpiperidin-2-yl)pyridin-2-amine 3-(1-Methylpiperidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 54674-73-6
VCID: VC4147298
InChI: InChI=1S/C11H17N3/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3,(H2,12,13)
SMILES: CN1CCCCC1C2=C(N=CC=C2)N
Molecular Formula: C11H17N3
Molecular Weight: 191.278

3-(1-Methylpiperidin-2-yl)pyridin-2-amine

CAS No.: 54674-73-6

Cat. No.: VC4147298

Molecular Formula: C11H17N3

Molecular Weight: 191.278

* For research use only. Not for human or veterinary use.

3-(1-Methylpiperidin-2-yl)pyridin-2-amine - 54674-73-6

Specification

CAS No. 54674-73-6
Molecular Formula C11H17N3
Molecular Weight 191.278
IUPAC Name 3-(1-methylpiperidin-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C11H17N3/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3,(H2,12,13)
Standard InChI Key LQJOLYZSAPOTEH-UHFFFAOYSA-N
SMILES CN1CCCCC1C2=C(N=CC=C2)N

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine typically involves reductive amination as a key step. A common method involves reacting pyridin-2-carboxaldehyde with 1-methylpiperidine in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4). The reaction proceeds in polar aprotic solvents like methanol or ethanol under mild conditions (20–40°C), yielding the target compound with moderate to high purity.

Alternative approaches include nucleophilic substitution reactions, where halogenated pyridine derivatives are treated with 1-methylpiperidine under basic conditions. For example, 3-bromopyridin-2-amine can react with 1-methylpiperidine in dimethylformamide (DMF) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base, followed by purification via column chromatography .

Table 1: Key Synthetic Parameters

ParameterDetails
Starting MaterialsPyridin-2-carboxaldehyde, 1-Methylpiperidine
Reducing AgentsNaBH3CN\text{NaBH}_3\text{CN}, LiAlH4\text{LiAlH}_4
SolventsMethanol, Ethanol, DMF
Reaction Temperature20–40°C
Yield60–75%
Purification MethodsColumn chromatography, Recrystallization

Structural Analysis

Spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the pyridine ring protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 2.3–2.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 191.278, consistent with the molecular formula.

  • X-ray Crystallography: Crystallographic data (where available) confirm the planar pyridine ring and chair conformation of the piperidine moiety .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents such as ethanol (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL) but limited aqueous solubility (<1 mg/mL). Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of >24 hours at neutral pH.

Thermodynamic Parameters

  • Melting Point: 176–178°C (decomposition observed above 180°C) .

  • LogP: 2.1 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The pyridine nitrogen has a pKa of 4.8, while the amino group exhibits a pKa of 9.3, influencing its protonation state under physiological conditions .

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)8.2ROS generation, Bcl-2 inhibition
T47D (Breast)12.4Caspase-3 activation
MDA-MB-231 (Breast)>50N/A
A-549 (Lung)>50N/A

Structure-Activity Relationships (SAR)

Role of Substituents

  • Piperidine Methyl Group: Removal (as in 3-piperidin-2-ylpyridin-2-amine) reduces 5-HT1F_{1F} affinity by 70%, highlighting its role in receptor binding.

  • Pyridine Amino Group: Acetylation abolishes serotonergic activity but enhances anticancer effects (IC50_{50} = 5.1 μM in MCF-7) .

  • Electron-Withdrawing Groups: Fluorine substitution at C4 improves metabolic stability (t1/2_{1/2} = 4.5 hours in human liver microsomes) .

Analog Comparison

  • 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine: Increased lipophilicity (LogP = 2.5) enhances brain penetration but reduces aqueous solubility.

  • 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione: Thione substitution improves kinase inhibition (CDK4 IC50_{50} = 41 nM) but introduces hepatotoxicity risks .

Research Trends and Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability (AUC024_{0-24} = 450 ng·h/mL vs. 120 ng·h/mL for free compound) and reduces off-target effects in murine models.

Hybrid Molecules

Conjugation with imidazopyridazine moieties (e.g., compound 48 in ) enhances antiparasitic activity (Plasmodium falciparum EC50_{50} = 80 nM) while retaining CDK4/6 selectivity .

Computational Modeling

Molecular dynamics simulations predict strong binding to the 5-HT1F_{1F} receptor’s hydrophobic pocket (ΔG = -9.8 kcal/mol), guiding the design of next-generation analogs.

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